2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with a fused tricyclic system It contains nitrogen atoms within its structure, making it a member of the pyridopyrimidine family
Properties
IUPAC Name |
2-benzylsulfanyl-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-7-8-15-18-16(14(10-20)17(21)19(15)9-12)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFICATZHJQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)SCC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of a catalyst . Another approach involves the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions using p-toluenesulfonic acid (p-TSA) in ionic liquid media . Additionally, solvent-free reactions of 6-aminouracil with various aldehydes catalyzed by sulfonic acid-functionalized materials have been reported .
Industrial Production Methods
the use of microwave-assisted synthesis and other green chemistry approaches may offer scalable options for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid, sulfonic acid-functionalized materials .Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It has shown potential as a cytotoxic agent, antioxidant, and antimicrobial compound.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and as a scaffold for designing new drugs.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with various molecular targets. It can inhibit enzymes like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), leading to its cytotoxic and antimicrobial effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d6,5-d’]dipyrimidines: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also have fused tricyclic systems and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
